molecular formula C29H44O3 B561734 3,17beta-Estradiol-3-methylether-17-decanoate CAS No. 1042947-85-2

3,17beta-Estradiol-3-methylether-17-decanoate

Cat. No.: B561734
CAS No.: 1042947-85-2
M. Wt: 440.668
InChI Key: XXXNFLRIRGXPDQ-GVGNIZHQSA-N
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Description

3,17beta-Estradiol-3-methylether-17-decanoate is a synthetic estrogen compound derived from estradiol, a natural hormone crucial for regulating the female reproductive system. This compound has been widely used in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 3,17beta-Estradiol-3-methylether-17-decanoate involves several steps. The starting material, estradiol, undergoes methylation at the 3-position to form 3-methylestradiol. This intermediate is then esterified with decanoic acid to yield the final product . The reaction conditions typically involve the use of catalysts and solvents such as dichloromethane, ether, ethyl acetate, and methanol . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3,17beta-Estradiol-3-methylether-17-decanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Scientific Research Applications

3,17beta-Estradiol-3-methylether-17-decanoate has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.

    Biology: The compound is used in studies related to hormone regulation and endocrine disruption.

    Medicine: It serves as a model compound for studying estrogenic activity and its effects on various biological systems.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

3,17beta-Estradiol-3-methylether-17-decanoate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

3,17beta-Estradiol-3-methylether-17-decanoate is unique due to its specific ester and ether modifications, which enhance its stability and bioavailability compared to other estradiol derivatives. Similar compounds include:

    Estradiol: The parent hormone with similar estrogenic activity but lower stability.

    Estradiol valerate: Another ester derivative with different pharmacokinetic properties.

    Estradiol benzoate: A commonly used ester with a shorter duration of action.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXNFLRIRGXPDQ-GVGNIZHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675883
Record name (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042947-85-2
Record name 3,17beta-Estradiol-3-methylether-17-decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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